molecular formula C7H10ClN2O2+ B044955 3-Nitrobenzylamine hydrochloride CAS No. 26177-43-5

3-Nitrobenzylamine hydrochloride

Cat. No. B044955
CAS RN: 26177-43-5
M. Wt: 189.62 g/mol
InChI Key: DLZXLCHQWOZGSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-nitrobenzylamine hydrochloride involves nitration reactions of benzylamine derivatives. For instance, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a closely related compound, highlights a typical nitration process where 4-nitrobenzyl bromide is reacted with dimethylamine hydrochloride in the presence of an acid-binding agent, leading to high yields under optimized conditions (Wang Ling-ya, 2015).

Molecular Structure Analysis

The molecular structure of nitrobenzylamine derivatives has been extensively studied. For example, the X-ray crystallographic analysis of N-phenyl-4-nitrobenzylamine provided detailed insights into its molecular geometry, showcasing how the nitro and amino groups interact with the benzyl ring (F. Iwasaki et al., 1988).

Chemical Reactions and Properties

3-Nitrobenzylamine hydrochloride participates in various chemical reactions due to the presence of both nitro and amine functional groups. For instance, the orthopalladation of primary nitrobenzylamine has been reported, leading to the synthesis of chiral cyclopalladated complexes, which demonstrates the compound's reactivity and potential for forming complex structures (J. Vicente et al., 1995).

Scientific Research Applications

  • Modification of Graphite and Carbon Nanotubes : A study by Wildgoose et al. (2005) highlighted that 4-nitrobenzylamine can chemically modify graphite powder and multiwalled carbon nanotubes. This modification potentially improves their mechanical properties, paving the way for new applications in materials science (Wildgoose et al., 2005).

  • Antithyroidal, Antitubercular, and Antifungal Properties : Research by Orth and Jones (1961) showed that 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, potentially derived from nitrobenzylamine, exhibit antithyroidal, antitubercular, and antifungal properties. This is attributed to their condensed ring thiones structure (Orth & Jones, 1961).

  • Applications in Polymer Chemistry : Zhao et al. (2012) discussed the potential of o-nitrobenzyl alcohol derivatives, which are related to nitrobenzylamines, in polymer chemistry. These derivatives can be used in photodegradable hydrogels, photocleavable copolymers, and bioconjugates (Zhao et al., 2012).

  • Efficient Synthesis of N,N-Dimethyl-4-nitrobenzylamine : Wang Ling-ya (2015) presented a method for synthesizing N,N-Dimethyl-4-nitrobenzylamine. This process is noted for its low cost, environmental friendliness, and high reaction yield, which suggests ease of industrial production (Wang Ling-ya, 2015).

  • Photolysis Studies in Biological Systems : McCray et al. (1980) explored the use of caged ATP, which can be linked to nitrobenzylamine research, for time-resolved studies of ATP-requiring biological systems. This study used laser flash photolysis of caged ATP to generate ATP rapidly (McCray et al., 1980).

  • Development of Bioreductive Prodrugs : Hay et al. (1999) investigated the effects of substituents on the benzyl ring, particularly in the context of nitrobenzyl carbamates, which are relevant to nitrobenzylamine research. These substituents accelerate fragmentation, making them useful in the development of bioreductive drugs (Hay et al., 1999).

Safety and Hazards

3-Nitrobenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXLCHQWOZGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949048
Record name 1-(3-Nitrophenyl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzylamine hydrochloride

CAS RN

26177-43-5
Record name Benzenemethanamine, 3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 26177-43-5
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Record name 1-(3-Nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 3-nitrobenzylammonium hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.169
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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